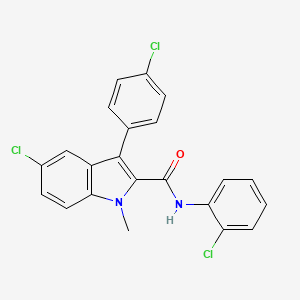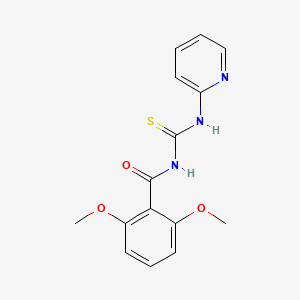![molecular formula C31H27ClN2O3 B10871725 10-(4-chlorobenzyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871725.png)
10-(4-chlorobenzyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic structure with a diazepine ring system.
- Its IUPAC name is 10-(4-chlorobenzyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
- It combines a diazepine core with various substituents, including a chlorobenzyl group, a furyl ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriate precursors.
Reaction Conditions: Specific conditions depend on the synthetic route, but they often involve cyclization, reduction, and functional group transformations.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for potential biological activities (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties, including potential therapeutic effects.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents makes it distinct.
Similar Compounds: Other diazepine derivatives, such as related benzodiazepines.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
Molecular Formula |
C31H27ClN2O3 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-9-(furan-2-yl)-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H27ClN2O3/c1-36-29-10-5-2-7-23(29)31-30-25(17-21(18-27(30)35)28-11-6-16-37-28)33-24-8-3-4-9-26(24)34(31)19-20-12-14-22(32)15-13-20/h2-16,21,31,33H,17-19H2,1H3 |
InChI Key |
KGDAYBNAROWAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-[1-(cyclopentylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871645.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10871646.png)
![2-chloro-5-[3-(6-hydroxypyridazin-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10871649.png)


![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10871664.png)
![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10871666.png)
![(2E)-N-[(4-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10871667.png)
![Ethyl 5-[({[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}amino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10871676.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10871680.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10871681.png)
![4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B10871682.png)
![2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B10871686.png)

